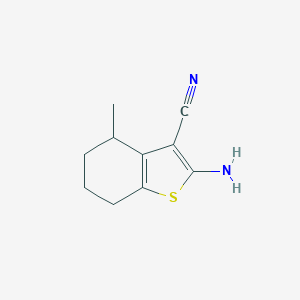

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a heterocyclic compound that features a benzothiophene core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives under controlled conditions. For instance, the reaction of 2-amino-3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene with suitable reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can reduce nitro groups to amines or other functional groups.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a thiophene ring that is essentially planar, with specific conformational characteristics observed in its cyclohexene structure. The crystal structure reveals a half-chair conformation and distinct N—H⋯N interactions that contribute to its stability .

Medicinal Chemistry

Antimicrobial Activity : Research indicates that benzothiophene derivatives exhibit significant antibacterial and antifungal properties. The presence of the amino and carbonitrile groups in this compound enhances its biological activity against various pathogens .

Potential as Anticancer Agents : Some studies suggest that derivatives of benzothiophene may possess anticancer properties. The unique molecular structure could interact with biological targets involved in cancer progression .

Material Science

Organic Electronics : The compound's electronic properties make it a candidate for applications in organic semiconductors and photovoltaic devices. Its ability to form stable films can be advantageous in the development of flexible electronic components .

Chemical Synthesis

The synthesis of this compound involves multi-step reactions that include cyclization processes and functional group modifications. This synthetic versatility allows for the exploration of various analogs with modified biological activities .

Case Study 1: Antimicrobial Efficacy

A study conducted by Shetty et al. (2009) demonstrated the antimicrobial efficacy of benzothiophene derivatives against several bacterial strains. The results indicated that the presence of the amino group significantly enhanced the antimicrobial activity compared to related compounds without this functional group.

Case Study 2: Anticancer Activity

In a study exploring the anticancer potential of thiophene derivatives, it was found that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Mecanismo De Acción

The mechanism of action of 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Uniqueness

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

Actividad Biológica

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a member of the tetrahydro-benzothiophene family, which has garnered attention for its diverse biological activities. This compound features a unique structure that includes an amine group, a methyl group, and a carbonitrile moiety, contributing to its pharmacological potential. Research has indicated that derivatives of benzothiophene compounds exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2S, with a molecular weight of approximately 196.28 g/mol. The compound is characterized by the following structural features:

- Tetrahydro-benzothiophene ring : A fused bicyclic structure that enhances stability and biological activity.

- Substituents : The presence of an amino group at the 2-position and a carbonitrile group at the 3-position plays a crucial role in its interaction with biological targets.

Antimicrobial Activity

Research has shown that tetrahydro-benzothiophene derivatives possess significant antibacterial and antifungal activities. For instance, studies indicate that related compounds exhibit minimum inhibitory concentrations (MIC) against various pathogens:

- Bacterial strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal strains : Demonstrated activity against Candida albicans and Aspergillus niger .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism involves the modulation of signaling pathways associated with inflammation:

- Inhibition of COX enzymes : Some derivatives have demonstrated IC50 values indicating potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 29.2 | 5-LOX |

| Compound B | 6.0 | COX-1 |

| Compound C | 6.6 | COX-2 |

Antitumor Activity

Emerging studies suggest that benzothiophene derivatives may also exhibit anticancer properties. In vitro assays have indicated that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways:

- Mechanism of action : Inhibition of kinases involved in cell proliferation and survival has been observed .

Case Study 1: Antibacterial Evaluation

In a comparative study involving various benzothiophene derivatives, this compound was tested against a panel of bacterial strains. The results indicated that this compound exhibited comparable efficacy to known antibiotics like ampicillin.

Case Study 2: Anti-inflammatory Assessment

A mouse model was used to evaluate the anti-inflammatory effects of the compound. Administration at a dose of 20 mg/kg resulted in a significant reduction in paw edema induced by carrageenan, highlighting its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-6-3-2-4-8-9(6)7(5-11)10(12)13-8/h6H,2-4,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATZWLWPXSJZOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C(=C(S2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60598-69-8 |

Source

|

| Record name | 2-Amino-4,5,6,7-tetrahydro-4-methylbenzo[b]thiophene-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60598-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

A: The molecular formula of the compound is C10H12N2S []. The structure consists of a thiophene ring fused to a cyclohexene ring. The cyclohexene ring adopts a half-chair conformation and has a methyl substituent at position 4. There is an amino group at position 2 and a nitrile group at position 3 of the thiophene ring.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.